molecular formula C9H8INO2 B11834335 2-Iodo-4,5-dimethoxybenzonitrile CAS No. 1260779-86-9

2-Iodo-4,5-dimethoxybenzonitrile

Cat. No.: B11834335
CAS No.: 1260779-86-9
M. Wt: 289.07 g/mol
InChI Key: PHWONZJFBDBALF-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8INO2 It is characterized by the presence of iodine and methoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5-dimethoxybenzonitrile typically involves the iodination of 4,5-dimethoxybenzonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile, often at room temperature. The process involves mixing 4,5-dimethoxybenzonitrile with NIS and allowing the reaction to proceed, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Iodo-4,5-dimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4,5-dimethoxybenzonitrile involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3,4-dimethoxybenzonitrile
  • 2-Iodo-4,5-dimethoxybenzaldehyde
  • 2-Iodo-4,5-dimethoxybenzoic acid

Uniqueness

2-Iodo-4,5-dimethoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both iodine and methoxy groups allows for versatile reactivity and the potential for diverse applications in synthesis and research .

Properties

CAS No.

1260779-86-9

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

2-iodo-4,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H8INO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3

InChI Key

PHWONZJFBDBALF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)I)OC

Origin of Product

United States

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